2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Description
Chemical Structure and Properties:
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine (CAS: 1223020-29-8), abbreviated as PyBidine in catalytic literature, is a chiral bis-imidazolidine ligand with a pyridine backbone . Its molecular formula is C₄₉H₄₅N₅ (MW: 703.93 g/mol), featuring two imidazolidine rings substituted with benzyl and diphenyl groups at stereogenic centers (2R,4S,5S). The saturated imidazolidine moieties and bulky aromatic substituents create a rigid, electron-rich chiral environment, making it effective in asymmetric catalysis .
Applications:
PyBidine is primarily used in enantioselective synthesis, such as the catalytic asymmetric synthesis of 1,2-diamines, where its steric bulk and stereochemical precision enhance reaction selectivity . It is commercially available in milligram quantities (e.g., 50 mg for ~¥5,900) from suppliers like TCI America .
Properties
IUPAC Name |
2,6-bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2/t44-,45-,46-,47-,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWFDEFJSJPDND-CTRFHGHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N[C@H]2C3=NC(=CC=C3)[C@@H]4N[C@H]([C@@H](N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H45N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673112 | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223020-29-8 | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Precursor Preparation
The synthesis begins with 2,6-diaminopyridine, which undergoes sequential benzylation and phenyl substitution. Benzyl bromide and diphenylacetyl chloride are employed to introduce substituents at the 1, 4, and 5 positions of the imidazolidine rings.
Key Reaction :
Stereoselective Cyclization
Intermediate B undergoes cyclization in the presence of a chiral catalyst, such as (R)-BINOL-phosphoric acid, to form the imidazolidine rings with >90% enantiomeric excess (ee). The reaction is conducted under inert conditions (N₂ atmosphere) at 60°C for 24 hours.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINOL-PA (5 mol%) |
| Solvent | Toluene |
| Temperature | 60°C |
| Time | 24 hours |
| Yield | 78% |
Asymmetric Catalytic Hydrogenation
An alternative route employs asymmetric hydrogenation to establish the 2R,4S,5S configuration. A pyridine-derived diene is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-(S)-SegPhos).
Reaction Scheme :
Performance Metrics :
| Metric | Result |
|---|---|
| ee | 92% |
| Turnover Number (TON) | 450 |
| Solvent | MeOH |
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution using tartaric acid derivatives is employed. The racemic compound is treated with dibenzoyl-D-tartaric acid in ethanol, yielding diastereomeric salts separable via crystallization.
Resolution Efficiency :
| Parameter | Value |
|---|---|
| Resolving Agent | Dibenzoyl-D-tartaric acid |
| Solvent | Ethanol |
| Recovery Rate | 65% |
| Purity | 99% ee |
Characterization and Validation
Post-synthesis, the compound is validated using:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydride and are conducted at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine has a wide range of scientific research applications:
Biology: The compound is studied for its potential as a molecular probe in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine involves its role as a chiral ligand, which facilitates the formation of chiral transition states in catalytic reactions. The imidazolidinyl groups provide steric and electronic environments that enhance the selectivity and efficiency of the catalytic process. The pyridine ring acts as a coordinating site for metal catalysts, enabling the activation of substrates and promoting the desired chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of PyBidine with structurally related ligands is provided below:
Key Differences
Heterocyclic Core :
- PyBidine’s saturated imidazolidine rings provide greater conformational rigidity compared to unsaturated imidazole (CAS 1221973-02-9) or oxazoline analogues. This rigidity enhances enantioselectivity in asymmetric catalysis .
- Oxazoline-based ligands (e.g., CAS 1221973-02-9) exhibit weaker electron-donating capacity, making them less effective in reactions requiring strong metal-ligand interactions .
Steric and Electronic Effects :
- PyBidine’s benzyl and diphenyl substituents create a highly congested chiral environment, favoring substrates with bulky groups. In contrast, isopropyl-substituted oxazolines (e.g., CAS 1221973-02-9) offer moderate steric hindrance, suitable for less demanding reactions .
- The molecular weight of PyBidine (703.93 g/mol) is significantly higher than that of imidazole (519.64 g/mol) or oxazoline analogues, influencing solubility and catalyst loading .
Stereochemical Precision :
- PyBidine’s (2R,4S,5S) configuration ensures precise spatial arrangement of substituents, critical for high enantiomeric excess (ee) in asymmetric synthesis. Oxazoline ligands with (S)- or (R)-configurations (e.g., CAS 1221973-02-9) show variable selectivity depending on the reaction .
Applications :
- PyBidine is specialized for asymmetric catalysis (e.g., 1,2-diamine synthesis), while imidazole analogues (CAS 1221973-02-9) are explored in biological studies due to reduced toxicity .
- Oxazoline ligands are versatile in industrial catalysis but require higher catalyst loadings for comparable efficiency .
Performance Data
| Parameter | PyBidine | Imidazole Analogue | Oxazoline Analogue |
|---|---|---|---|
| Enantiomeric Excess (ee) | 95–99% (1,2-diamine synthesis) | 70–85% (model reactions) | 80–90% (alkylation) |
| Catalyst Loading | 1–2 mol% | 5–10 mol% | 5–15 mol% |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |
| Solubility | Moderate in toluene/CH₂Cl₂ | High in polar solvents | Low in non-polar solvents |
Biological Activity
Chemical Identity
- IUPAC Name : 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
- CAS Number : 1223020-29-8
- Molecular Formula : C49H45N5
- Molecular Weight : 703.93 g/mol
This compound is a chiral ligand used in asymmetric catalysis and has garnered interest due to its potential biological activities.
The biological activity of this compound primarily revolves around its role as a ligand in metal-catalyzed reactions. Its structure allows it to coordinate with transition metals, enhancing catalytic efficiency in various organic transformations. The imidazolidine framework contributes to its ability to stabilize metal centers and promote enantioselective reactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that the compound inhibited the proliferation of breast cancer cells by modulating the expression of apoptosis-related genes .
Neuroprotective Effects
Another area of interest is its neuroprotective effects. Preliminary research suggests that this compound may help protect neuronal cells from oxidative stress and inflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
There is also emerging evidence of antimicrobial activity associated with this compound. It has shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 25 µM), indicating strong anticancer potential.
-
Neuroprotective Study :
- Objective : Assess the protective effects on neuronal cells under oxidative stress.
- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without the compound.
- Results : Cells treated with the compound showed a 40% reduction in cell death compared to untreated controls.
-
Antimicrobial Efficacy Test :
- Objective : To determine the antibacterial properties against E. coli and S. aureus.
- Methodology : Disc diffusion method was employed.
- Results : Zones of inhibition measured 15 mm for E. coli and 18 mm for S. aureus at a concentration of 50 µg/disc.
Data Table
Q & A
Q. Advanced Research Focus
- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and substrate/ligand ratio interactions .
- In Situ Spectroscopy : Monitor reaction progress via ¹H NMR or IR to identify intermediates and adjust conditions dynamically .
- Additive Screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states and improve turnover frequency .
How do steric and electronic modifications of the ligand influence catalytic performance?
Q. Advanced Research Focus
- Steric Tuning : Replacing benzyl groups with bulkier substituents (e.g., tert-butyl) increases enantioselectivity in sterically demanding reactions but may reduce reaction rates .
- Electronic Modulation : Electron-withdrawing groups (e.g., CF₃) on the phenyl rings enhance electrophilicity at the metal center, improving activity in oxidative couplings .
Methodology : Compare Hammett σ values of substituents with kinetic data to quantify electronic effects .
What analytical techniques confirm the stereochemical integrity of this ligand?
Q. Basic Research Focus
- X-ray Crystallography : Resolve absolute configuration using crystals grown via slow evaporation (e.g., CHCl₃/MeOH) .
- Circular Dichroism (CD) : Correlate Cotton effects with crystallographic data to verify solution-phase conformation .
- NOESY NMR : Identify through-space interactions between imidazolidine protons and pyridine/benzyl groups .
What safety precautions are essential when handling this compound?
Q. Basic Research Focus
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to risks of respiratory irritation (H335) and eye damage (H319) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store under argon at 2–8°C to prevent oxidation .
How can researchers address low reproducibility in catalytic reactions using this ligand?
Q. Advanced Research Focus
- Purity Verification : Conduct elemental analysis and ¹³C NMR to detect trace impurities (e.g., unreacted dihalopyridine) .
- Moisture Control : Use molecular sieves (3Å) in reaction vessels to prevent ligand hydrolysis .
- Batch Consistency : Compare multiple synthesis batches via HPLC-MS to ensure ligand homogeneity .
What strategies differentiate kinetic vs. thermodynamic control in ligand-metal complexes?
Q. Advanced Research Focus
- Variable-Temperature NMR : Monitor ligand exchange rates to identify metastable vs. stable complexes .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and enthalpy changes to distinguish pathways .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to compare transition-state energies for competing coordination modes .
How does ligand derivatization impact its application in non-traditional catalysis (e.g., photoredox)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
